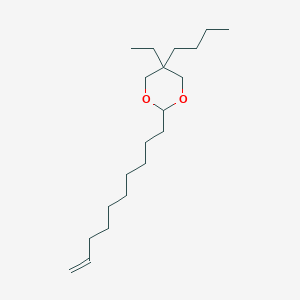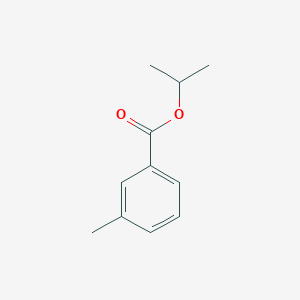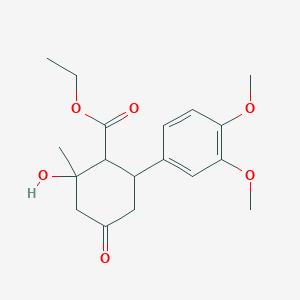![molecular formula C14H12Br2Hg B14733281 Bis[(4-bromophenyl)methyl]mercury CAS No. 10507-41-2](/img/structure/B14733281.png)
Bis[(4-bromophenyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-bromophenyl)methyl]mercury is an organomercury compound with the molecular formula C14H12Br2Hg It is characterized by the presence of two 4-bromophenyl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-bromophenyl)methyl]mercury typically involves the reaction of mercury(II) acetate with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of mercury compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form mercury metal and the corresponding organic bromides.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Products include mercury oxides and brominated organic compounds.
Reduction: Products include elemental mercury and 4-bromotoluene.
Substitution: Products vary depending on the nucleophile used, such as 4-methoxybenzylmercury or 4-cyanobenzylmercury.
Applications De Recherche Scientifique
Bis[(4-bromophenyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Bis[(4-bromophenyl)methyl]mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can disrupt normal biological functions, leading to toxic effects. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Bis(phenyl)methylmercury: Similar structure but lacks the bromine atoms.
Bis(4-chlorophenyl)methylmercury: Contains chlorine atoms instead of bromine.
Bis(4-fluorophenyl)methylmercury: Contains fluorine atoms instead of bromine.
Uniqueness: Bis[(4-bromophenyl)methyl]mercury is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can also affect the compound’s electronic properties, making it distinct from its chlorinated or fluorinated analogs.
Propriétés
Numéro CAS |
10507-41-2 |
|---|---|
Formule moléculaire |
C14H12Br2Hg |
Poids moléculaire |
540.64 g/mol |
Nom IUPAC |
bis[(4-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-2-4-7(8)5-3-6;/h2*2-5H,1H2; |
Clé InChI |
CEXWJWQZTMBYOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[Hg]CC2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




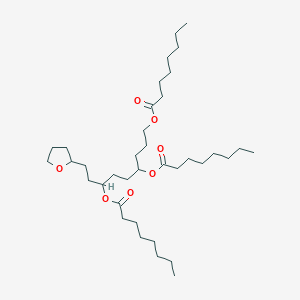
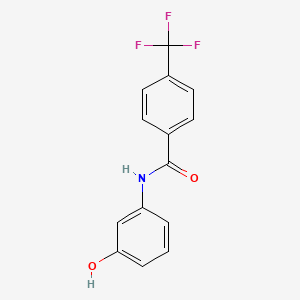


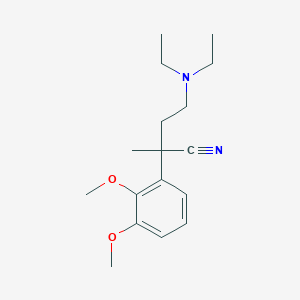

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
